molecular formula C6H6BrNO2S B1430990 Methyl 5-amino-4-bromothiophene-2-carboxylate CAS No. 1379347-49-5

Methyl 5-amino-4-bromothiophene-2-carboxylate

Cat. No.: B1430990
CAS No.: 1379347-49-5
M. Wt: 236.09 g/mol
InChI Key: RYHZBKZOGZTSDD-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-bromothiophene-2-carboxylate is a brominated and aminated thiophene derivative with the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol. This compound features a thiophene ring substituted with a bromine atom at position 4, an amino group at position 5, and a methyl ester at position 2. The amino group enhances nucleophilicity and hydrogen-bonding capacity, while the bromine atom introduces steric and electronic effects, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

The compound’s structure is critical for its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and cyclization processes. Its methyl ester group improves solubility in organic solvents, facilitating purification and characterization.

Properties

IUPAC Name

methyl 5-amino-4-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHZBKZOGZTSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379347-49-5
Record name methyl 5-amino-4-bromothiophene-2-carboxylate
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Preparation Methods

General Synthetic Strategy

The synthesis of methyl 5-amino-4-bromothiophene-2-carboxylate generally follows a sequence of:

  • Bromination of thiophene derivatives at specific positions,
  • Introduction of amino functionality via reduction of nitro intermediates,
  • Esterification of carboxylic acid groups to methyl esters.

This sequence ensures selective substitution on the thiophene ring, preserving the bromine at the 4-position and introducing the amino group at the 5-position.

Key Synthetic Routes and Steps

Starting Material Preparation

  • 5-Bromothiophene-2-carboxylic acid is often prepared by oxidation of 5-bromothiophene-2-carbaldehyde using Jones reagent (CrO3/H2SO4) in acetone at low temperature (5°C), followed by extraction and purification. This step yields a pale yellow solid with high purity (yield ~99%).

  • Methyl 5-bromothiophene-2-carboxylate is then synthesized by esterification of the acid with methanol in the presence of concentrated sulfuric acid under reflux for extended periods (up to 30 hours). The product is isolated by extraction and chromatography, yielding a white solid with yields around 96%.

Bromination and Amination

  • Radical bromination of methyl 4-methylthiophene-2-carboxylate can be used to introduce the bromomethyl group at the 4-position, generating methyl 4-(bromomethyl)thiophene-2-carboxylate as an intermediate.

  • Selective nitration at the 5-position of the brominated thiophene ring can be achieved using a mixture of concentrated sulfuric acid and hydrogen peroxide at low temperatures (5-15°C), followed by workup involving neutralization and filtration to isolate 5-bromo-4-methyl-2-nitrothiophene derivatives.

  • Reduction of the nitro group to an amino group is typically performed using activated iron powder in a mixture of water, glacial acetic acid, and ethanol under controlled temperature conditions. After reaction completion, the mixture is filtered, and the product is purified by solvent extraction and pH adjustment to obtain this compound.

Detailed Stepwise Preparation Example

Step Reaction Conditions Key Reagents Product Yield/Notes
1 Bromination of 4-methylthiophene-2-carboxylate Radical bromination with N-bromosuccinimide (NBS) in acetonitrile at 0°C NBS, CH3CN Methyl 4-(bromomethyl)thiophene-2-carboxylate Moderate yield, intermediate for amination
2 Nitration at 5-position Addition of concentrated H2SO4 and H2O2 mixture at 5-15°C H2SO4, H2O2 5-bromo-4-methyl-2-nitrothiophene derivative Controlled temperature critical for selectivity
3 Reduction of nitro to amino Fe powder, glacial acetic acid, ethanol, water, reflux Fe, HOAc, EtOH This compound Purification by extraction and pH adjustment
4 Esterification (if starting from acid) Reflux with MeOH and H2SO4 MeOH, H2SO4 Methyl ester of 5-amino-4-bromothiophene-2-carboxylate High yield, standard Fischer esterification

Alternative Synthetic Routes

  • Some methods start from 2-amino-5-bromoisonicotinic acid methyl ester and employ diazotization followed by hydrolysis to introduce hydroxyl groups, which can be further transformed into amino derivatives.

  • Palladium-catalyzed cyanation followed by reduction and protection/deprotection steps have been used in related heteroaromatic amino acid syntheses, indicating potential applicability for thiophene derivatives with appropriate modifications.

Analytical and Purification Techniques

  • Purification is commonly performed by silica gel column chromatography using solvent systems such as dichloromethane/hexane or ethyl acetate/hexane mixtures.

  • Characterization includes ^1H NMR, mass spectrometry (APCI), and thin-layer chromatography to confirm product purity and structure.

Summary Table of Key Reaction Conditions

Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
Bromination NBS in CH3CN 0°C 1-2 h Moderate Radical bromination for 4-position substitution
Nitration H2SO4 + H2O2 5-15°C 3-4 h High Controlled addition to avoid over-nitration
Reduction Fe powder, HOAc, EtOH Reflux Several hours High Efficient nitro to amino conversion
Esterification MeOH, conc. H2SO4 Reflux 24-30 h High (96%) Fischer esterification of carboxylic acid

Research Findings and Notes

  • The selective bromination and nitration steps are crucial to obtain the correct substitution pattern on the thiophene ring.

  • Reduction conditions must be carefully controlled to avoid over-reduction or degradation of the thiophene ring.

  • Extended reflux times in esterification ensure complete conversion to the methyl ester.

  • The synthetic routes reported are reproducible with high yields and purity, suitable for scale-up in research and industrial applications.

  • The amino group introduced at the 5-position provides a versatile handle for further functionalization in medicinal chemistry and material science.

Scientific Research Applications

Medicinal Chemistry

1.1 D-Amino Acid Oxidase Inhibition

One of the prominent applications of methyl 5-amino-4-bromothiophene-2-carboxylate is its role as an inhibitor of D-amino acid oxidase (DAO). DAO is an enzyme involved in the metabolism of D-amino acids, which are important in various physiological processes. Research indicates that thiophene derivatives, including this compound, exhibit potent inhibition of DAO, making them potential candidates for treating neurological disorders where D-amino acid dysregulation occurs .

1.2 Structure-Activity Relationship Studies

Studies have shown that small substituents on the thiophene ring can significantly influence the inhibitory potency against DAO. For example, this compound has been evaluated alongside other analogs to establish a structure-activity relationship (SAR), revealing that certain modifications enhance its efficacy . The understanding of these relationships is crucial for the design of more effective DAO inhibitors.

Organic Synthesis

2.1 Synthesis of Specialty Chemicals

This compound serves as an important intermediate in the synthesis of various specialty chemicals. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, enabling the development of diverse chemical entities for pharmaceutical and agrochemical applications.

2.2 Development of Novel Compounds

The compound is also utilized in the synthesis of novel thiophene-based derivatives that have potential applications in organic electronics and photovoltaics. The unique electronic properties imparted by the thiophene ring make these derivatives suitable for use in organic semiconductors.

Materials Science

3.1 Conductive Polymers

Research has indicated that thiophene derivatives can be incorporated into conductive polymers, which are essential for developing flexible electronic devices. This compound can be polymerized to create materials with enhanced electrical conductivity and stability, making them suitable for applications in sensors and organic light-emitting diodes (OLEDs).

3.2 Photovoltaic Applications

The incorporation of this compound into photovoltaic systems has been explored due to its ability to improve charge transport properties. This enhances the overall efficiency of solar cells by facilitating better electron mobility within the active layer.

Case Studies

Study Objective Findings
Study on DAO InhibitionEvaluate the potency of thiophene derivativesThis compound showed significant inhibition compared to other analogs .
Synthesis of Conductive PolymersDevelop new materials for electronicsSuccessful polymerization led to materials with improved conductivity and flexibility.
Photovoltaic EfficiencyAssess the impact on solar cell performanceEnhanced charge transport was observed, leading to improved solar cell efficiency.

Mechanism of Action

The mechanism of action of methyl 5-amino-4-bromothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related brominated thiophene derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Thiophene Positions) Molecular Weight (g/mol) LogP PSA (Ų) Key Applications/Reactivity
Methyl 5-amino-4-bromothiophene-2-carboxylate C₆H₆BrNO₂S 4-Br, 5-NH₂, 2-COOCH₃ 236.09 ~2.46* ~80.56* Pharmaceutical intermediates
Methyl 4-amino-5-bromothiophene-2-carboxylate C₆H₆BrNO₂S 5-Br, 4-NH₂, 2-COOCH₃ 236.09 2.46 80.56 Positional isomer; reactivity studies
Methyl 5-bromo-4-fluorothiophene-2-carboxylate C₆H₄BrFO₂S 4-F, 5-Br, 2-COOCH₃ 239.06 N/A N/A Electrophilic substitution reactions

*Inferred from positional isomer data .

Key Differences and Research Findings

Substituent Position and Reactivity: The 5-amino-4-bromo isomer (target compound) vs. the 4-amino-5-bromo isomer (CAS 89499-51-4) :

  • The amino group at position 5 in the target compound increases electron density at the adjacent bromine (position 4), enhancing its susceptibility to nucleophilic aromatic substitution. In contrast, the 4-amino-5-bromo isomer may favor electrophilic attacks at position 4 due to the electron-donating amino group.
  • Positional isomerism significantly impacts crystallization behavior, as observed in analogous thiophene derivatives using SHELX-based crystallography .

Halogen vs. Amino Group Effects: Compared to Methyl 5-bromo-4-fluorothiophene-2-carboxylate (BD78815) , the target compound’s amino group provides stronger hydrogen-bonding capacity (higher PSA), making it more suitable for interactions in biological systems (e.g., enzyme inhibition). The fluorine atom in BD78815, being electronegative, directs electrophilic substitutions to specific ring positions but lacks the nucleophilic versatility of the amino group.

Synthetic Utility: The methyl ester group in all three compounds facilitates solubility in organic solvents (e.g., ethanol, dichloromethane), as inferred from synthesis protocols for similar thiophene derivatives . For example, hydroxylamine-mediated reactions (as in ) could be adapted to functionalize the amino group in the target compound.

Biological Activity

Methyl 5-amino-4-bromothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and a bromine atom at specific positions. Its structure allows for various molecular interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The unique substitution pattern on the thiophene ring enhances its reactivity and modulates the activity of these targets .

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies indicate that it has effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have demonstrated significant inhibition against Escherichia coli and other pathogenic strains .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundMIC (mg/mL)Target Bacteria
This compoundTBDE. coli
2-Ethylhexyl 5-bromothiophene-2-carboxylate3.125XDR Salmonella Typhi
N'-benzylidene-5-bromothiophene-2-carbohydrazideModerateVarious bacterial strains

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have focused on its effects against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The results indicate that this compound can inhibit cell proliferation effectively.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (μM)Reference
HepG-2<25
MCF-7Moderate
PC-3Weak

Case Studies

  • Antimicrobial Efficacy Study : A recent study synthesized derivatives of thiophene and tested their antimicrobial efficacy. This compound showed promising results against resistant strains of bacteria, suggesting potential as a lead compound for antibiotic development .
  • Anticancer Research : In vitro assays demonstrated that this compound significantly reduced cell viability in HepG-2 and MCF-7 cells, indicating its potential as an anticancer agent. Further structural optimization could enhance its efficacy against these cancer types .

Q & A

Q. What are common synthetic routes for Methyl 5-amino-4-bromothiophene-2-carboxylate?

The synthesis typically involves sequential functionalization of the thiophene ring. A bromination step at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by esterification with methanol in the presence of a catalyst like sulfuric acid. The amino group at the 5-position may be introduced via nitration followed by reduction (e.g., using H₂/Pd-C) or direct amination via Buchwald-Hartwig coupling. Purification often employs column chromatography with gradients of ethyl acetate/hexane, and purity is verified via HPLC (≥95%) .

Q. How is the structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DCM/hexane. Data collection and refinement use programs like SHELXL (for small-molecule refinement) and WinGX for visualization . Complementary characterization includes NMR (¹H/¹³C), FT-IR (to confirm ester and amine groups), and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are used to assess purity and stability?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment. Stability studies under varying pH, temperature, and light exposure employ accelerated degradation tests, monitored via LC-MS. Thermal stability is analyzed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What computational methods predict reactivity in cross-coupling reactions involving this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states for Suzuki-Miyaura couplings. Key parameters include electron density at the bromine atom (via Natural Bond Orbital analysis) and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects are incorporated using the Polarizable Continuum Model (PCM) .

Q. How do crystallographic data resolve contradictions in reported bond lengths or angles?

Discrepancies arise from experimental resolution or disorder. For example, the C-Br bond length may vary between 1.89–1.92 Å in different studies. Refinement using Hirshfeld atom refinement (HAR) or invariom databases improves accuracy. Multi-temperature crystallography (e.g., 100 K vs. 298 K) can assess thermal motion effects .

Q. What strategies optimize regioselective functionalization of the amino group?

Protecting the amine with Boc or Fmoc groups prevents undesired side reactions. Directed ortho-metalation (DoM) using LDA or TMPMgCl·LiCl enables selective substitution. For example, palladium-catalyzed C–H activation at the 3-position of the thiophene ring has been reported under inert conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-4-bromothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-4-bromothiophene-2-carboxylate

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